Cas no 5803-62-3 (Averantin)

Averantin is a secondary metabolite of the fungus Cercospora ARACHIDICOLA Averantin is a precursor of aflatoxin B1, which can be used in biosynthetic pathway
Averantin structure
Averantin structure
Product Name:Averantin
CAS No:5803-62-3
Molecular Formula:C20H20O7
Molecular Weight:372.3686
CID:371351
PubChem ID:10044783

Averantin Properties

Names and Identifiers

    • 9,10-Anthracenedione,1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]-
    • Averantin
    • 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone
    • 2-(1-Hydroxyhexyl)-1,3,6,8-tetrahydroxyanthraquinone
    • AC1L2JN8
    • Anthraquinone, 1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)-
    • ANTHRAQUINONE, 2-(1-HYDROXYHEXYL)-1,3,6,8-TETRAHYDROXY-
    • BRN 2309929
    • SureCN3272066
    • 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)-anthraquinone
    • (-)-Averantin
    • [ "" ]
    • HY-119663
    • (S)-averantin
    • CHEBI:71534
    • 6H95D7020N
    • UNII-6H95D7020N
    • (1'S)-averantin
    • 9,10-ANTHRACENEDIONE, 1,3,6,8-TETRAHYDROXY-2-((1S)-1-HYDROXYHEXYL)-
    • 1,3,6,8-TETRAHYDROXY-2-((1S)-1-HYDROXYHEXYL)-9,10-ANTHRACENEDIONE
    • (S)-(-)-averantin
    • SCHEMBL23199049
    • 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]-9,10-anthraquinone
    • Q27139690
    • C20499
    • (s)-1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)-anthracene-9,10-dione
    • 5803-62-3
    • CS-0077221
    • 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione
    • CHEMBL2071288
    • 1,3,6,8-Tetrahydroxy-[(1S)-2-hydroxyhexyl]-9,10-anthraquinone
    • AKOS040762808
    • 9,10-Anthracenedione, 1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)-, (-)-
    • 4-08-00-03734 (Beilstein Handbook Reference)
    • AVERANTIN, (-)-
    • HB3790
    • BS-1345
    • 1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)-9,10-anthraquinone
    • NCGC00384898-01!1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione
    • SCHEMBL3272066
    • DTXSID50973614
    • Q27133332
    • 1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione
    • CHEBI:64522
    • DA-71164
    • InChIKey: WGPOPPKSQRZUTP-LBPRGKRZSA-N
    • Inchi: InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3/t12-/m0/s1
    • SMILES: CCCCC[C@@H](c1c(cc2c(c1O)C(=O)c3c(cc(cc3O)O)C2=O)O)O

Computed Properties

  • Exact Mass: 372.1209
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 372.120903
  • Heavy Atom Count: 27
  • Complexity: 565
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4
  • Tautomer Count: 135
  • Surface Charge: 0
  • Topological Polar Surface Area: 135

Experimental Properties

  • LogP: 2.89810
  • PSA: 135.29
  • Refractive Index: 1.692
  • Boiling Point: 694.5±34.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±2.3 mmHg at 25°C
  • Flash Point: 387.8±22.2 °C
  • Solubility: Insuluble (1.5E-3 g/L) (25 ºC),
  • Color/Form: Orange powder
  • Density: 1.490±0.06 g/cm3 (20 ºC 760 Torr),

Averantin Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00EH2W-5mg
averantin
5803-62-3 ≥98%
5mg
$494.00
A2B Chem LLC
AG74520-5mg
Averantin
5803-62-3 ≥98%
5mg
$360.00 2024-04-19
TargetMol Chemicals
TN5629-5 mg
Averantin
5803-62-3 98%
5mg
¥ 3,090
TRC
A794668-1mg
Averantin
5803-62-3
1mg
$ 90.00
SHENG KE LU SI SHENG WU JI SHU
sc-396573-1 mg
Averantin,
5803-62-3
1mg
¥782.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci75018-1mg
Averantin
5803-62-3 98%
1mg
¥916.00 2022-04-26

Averantin Suppliers

Hubei Guangao Biotechnology Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:5803-62-3)
MR./MRS.:GUO YIN
Phone:13657291602
Email:1208480055@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:5803-62-3)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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